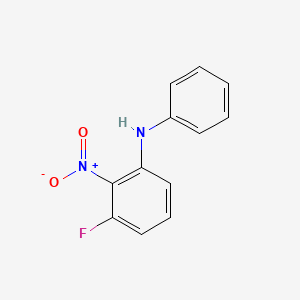

3-Fluoro-2-nitro-N-phenylaniline

Description

Significance of Fluorinated and Nitrated Aromatic Amines in Advanced Organic Synthesis Research

Fluorinated and nitrated aromatic amines are pivotal building blocks in the realm of organic synthesis. The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a highly sought-after modification in medicinal chemistry. researchgate.net The nitro group, a strong electron-withdrawing group, not only influences the electronic properties of the aromatic system but also serves as a versatile precursor for the synthesis of other functional groups, most notably amines. nih.gov

The combination of these functionalities on an N-phenylaniline framework is expected to yield compounds with unique reactivity and potential applications. The fluorine atom can modulate the basicity of the amine and influence reaction pathways, while the nitro group can be a handle for further chemical transformations.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-nitro-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c13-10-7-4-8-11(12(10)15(16)17)14-9-5-2-1-3-6-9/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIYSKBYASCGGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=CC=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70658057 | |

| Record name | 3-Fluoro-2-nitro-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70658057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930791-49-4 | |

| Record name | 3-Fluoro-2-nitro-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70658057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position

The most significant reaction pathway for this molecule is expected to be nucleophilic aromatic substitution (SNAr), where the fluoride (B91410) ion acts as the leaving group. The presence of a strongly electron-withdrawing nitro group positioned ortho to the fluorine atom powerfully activates the ring toward nucleophilic attack. wikipedia.org This activation is crucial, as aromatic rings are typically electron-rich and resistant to nucleophilic substitution. byjus.com

The activated fluoro-substituted carbon is susceptible to attack by a range of nucleophiles. The general order of reactivity for the leaving group in SNAr reactions is F > Cl > Br > I, which is contrary to the trend in aliphatic SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is facilitated by the high electronegativity of fluorine, rather than the breaking of the carbon-halogen bond. libretexts.org

Oxygen Nucleophiles: Alkoxides (such as methoxide (B1231860) or ethoxide) and phenoxides are expected to readily displace the fluoride to form the corresponding aryl ethers. For example, the reaction of para-nitrofluorobenzene with sodium methoxide is a classic illustration of this transformation. byjus.com

Sulfur Nucleophiles: Thiolates are highly potent nucleophiles, often more so than their oxygen counterparts, due to their greater polarizability. They are expected to react efficiently to yield thioethers.

Nitrogen Nucleophiles: Amines, including ammonia (B1221849), primary, and secondary amines, can serve as effective nucleophiles to displace the fluoride, resulting in the formation of substituted diphenylamine (B1679370) derivatives. Reactions on analogous compounds like 4-fluoro-3-nitroanilines with amines are well-documented.

Table 1: Representative SNAr Reactions on Activated Fluoro-Nitro-Aromatic Analogues

| Nucleophile | Reagent Example | Expected Product Type with 3-Fluoro-2-nitro-N-phenylaniline |

| Oxygen | Sodium Methoxide (NaOMe) | 3-(Methoxy)-2-nitro-N-phenylaniline |

| Sulfur | Sodium Thiophenolate (NaSPh) | 3-(Phenylthio)-2-nitro-N-phenylaniline |

| Nitrogen | Piperidine | 3-(Piperidin-1-yl)-2-nitro-N-phenylaniline |

This table is illustrative and based on the known reactivity of analogous compounds.

The SNAr reaction proceeds via a well-established addition-elimination mechanism. nih.gov

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This step is typically the slow, rate-determining step of the reaction. nih.gov The attack disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org

Stabilization of Intermediate: The negative charge of the Meisenheimer complex is delocalized and stabilized by resonance, with the ortho-nitro group playing a pivotal role. The electron-withdrawing nature of the nitro group allows it to accommodate the negative charge on one of its oxygen atoms, significantly lowering the activation energy of the reaction. wikipedia.orglibretexts.org

Elimination and Rearomatization: In the final, fast step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored to yield the final substitution product. nih.gov

The entire process is a two-step mechanism where the formation of the stabilized anionic intermediate is key to the reaction's feasibility. nih.govresearchgate.net

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several transformations, the most common of which is reduction.

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. youtube.com This can be achieved using various reagents, with the choice often depending on the presence of other functional groups in the molecule. For a substrate like this compound, chemoselectivity is critical to avoid the reduction or removal of the fluorine atom (hydrodefluorination).

Catalytic Hydrogenation: This is a common and clean method for nitro group reduction. researchgate.net

Palladium on Carbon (Pd/C): While highly effective, Pd/C can sometimes lead to dehalogenation of aryl halides. commonorganicchemistry.com

Raney Nickel: This catalyst is often a better choice when sensitive halogens are present, as it is less prone to causing dehalogenation. commonorganicchemistry.com

Sulfided Platinum: Commercially available sulfided platinum catalysts have shown high chemoselectivity for reducing nitro groups in the presence of activated aryl halides with minimal hydrodehalogenation. nih.gov

Chemical Reduction:

Metal/Acid Systems: Reagents like iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are classic and effective methods for nitro reduction. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is known for its mildness and high chemoselectivity, making it a suitable choice for sensitive substrates. youtube.com

Sodium Sulfide (Na₂S): This reagent can be used under conditions where hydrogenation or strong acids are not compatible. It has the potential for selectively reducing one nitro group when multiple are present. commonorganicchemistry.com

Table 2: Common Reagents for Chemoselective Nitro Group Reduction

| Reagent | Typical Conditions | Key Advantages/Disadvantages |

| H₂ / Raney Ni | H₂ gas, solvent (e.g., EtOH, MeOH) | Good for preserving C-F bond. commonorganicchemistry.com |

| H₂ / PtS/C | Low pressure H₂, low temperature | High selectivity, minimal dehalogenation. nih.gov |

| SnCl₂ | HCl, solvent (e.g., EtOH) | Mild, highly chemoselective. youtube.com |

| Fe / HCl or NH₄Cl | Aqueous EtOH, heat | Inexpensive, effective. |

While reduction is the most common reaction, the nitro group itself can, under certain circumstances, act as a leaving group in a nucleophilic aromatic substitution reaction. This typically requires activation from other electron-withdrawing groups and a powerful nucleophile. For instance, in some di-nitro-aromatic systems, one nitro group can be displaced by a nucleophile. youtube.com However, given that the fluorine atom is a much better leaving group in SNAr reactions, the displacement of the nitro group in this compound is considered a less probable pathway.

Reactivity of the Secondary Amine (N-Phenyl) Moiety

The secondary amine (N-H) group in the N-phenyl moiety also possesses distinct reactivity. However, its chemical behavior is significantly modulated by the electronic effects of the substituents on the ring.

The nucleophilicity of the amine's nitrogen atom is considerably reduced by two factors:

Electron Delocalization: The lone pair of electrons on the nitrogen is delocalized into the aromatic systems of both the substituted ring and the N-phenyl ring.

Inductive Effect: The strong electron-withdrawing inductive effect of the ortho-nitro group decreases the electron density on the nitrogen atom.

Furthermore, the presence of the nitro group ortho to the amine allows for the formation of a strong intramolecular hydrogen bond between the N-H proton and an oxygen atom of the NO₂ group. This interaction further reduces the availability of the N-H proton for deprotonation and diminishes the nucleophilicity of the nitrogen atom. Consequently, reactions typical for secondary amines, such as N-alkylation or N-acylation, would be challenging and likely require strong bases and forcing conditions. The molecule is generally incompatible with strong acids and strong bases. chemicalbook.comnoaa.gov

Electrophilic Aromatic Substitution on the Phenyl Rings

The two phenyl rings in this compound exhibit different susceptibilities to electrophilic aromatic substitution due to their distinct substituent patterns.

The outcome of electrophilic substitution is dictated by the directing effects of the groups already present on the benzene (B151609) rings.

Ring A (Unsubstituted Phenyl Ring): This ring is attached to the secondary amine (-NH-). The amino group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. Therefore, electrophilic attack on this ring will be strongly favored at the positions ortho and para to the amino bridge. The para position is generally preferred due to reduced steric hindrance compared to the ortho positions.

Ring B (Substituted Phenyl Ring): This ring contains three substituents with competing effects:

Nitro Group (-NO₂): Strongly deactivating and a meta-director.

Fluoro Group (-F): Deactivating (due to induction) but an ortho, para-director (due to resonance).

Amino Bridge (-NH-phenyl): Activating and an ortho, para-director.

| Ring | Substituent | Effect on Reactivity | Directing Effect | Preferred Positions |

| Ring A | -NH-Phenyl | Activating | Ortho, Para | Para, Ortho |

| Ring B | -NO₂ | Strongly Deactivating | Meta | C4, C6 |

| -F | Deactivating | Ortho, Para | C4, C6 | |

| -NH-Phenyl | Activating | Ortho, Para | C4, C6 |

While specific halogenation and nitration studies on this compound are not extensively documented, the reactivity can be inferred from studies on anilines and diphenylamines.

Halogenation: Aromatic amines are highly activated towards electrophilic halogenation. The reaction of aniline (B41778) with bromine water, for example, proceeds rapidly to give the 2,4,6-tribromoaniline (B120722) product. byjus.comncert.nic.in Therefore, the unsubstituted Ring A of this compound is expected to be very reactive towards halogens like Br₂ or Cl₂. The reaction would likely yield a mixture of ortho- and para-halogenated products, with a high propensity for polyhalogenation. To achieve selective monohalogenation (primarily at the para position), the reactivity of the amine would need to be moderated, typically by protecting it as an acetamide (B32628) before carrying out the halogenation step. Halogenation of the deactivated Ring B would be extremely difficult under standard electrophilic conditions.

Nitration: The nitration of aromatic amines with a mixture of nitric and sulfuric acid is complicated. The strongly acidic conditions protonate the amino group to form an anilinium ion (-NH₂⁺-). This ion is strongly deactivating and a meta-director. youtube.com Consequently, direct nitration of aniline yields significant amounts of the meta-nitro product alongside the ortho and para isomers. youtube.com

For this compound:

Nitration of Ring A: Direct nitration would likely lead to a mixture of products due to the partial protonation of the secondary amine. The primary substitution would be expected at the para position relative to the amine bridge. To ensure clean para-nitration, protection of the amine as an amide would be the preferred strategy.

Nitration of Ring B: This ring is already strongly deactivated by a nitro group. Introducing a second nitro group onto this ring via electrophilic substitution would require harsh reaction conditions and is generally not a feasible synthetic route.

| Reaction | Target Ring | Expected Major Product(s) (Uncontrolled) | Control Strategy |

| Halogenation | Ring A | p-Halo, o-Halo, and poly-halogenated derivatives | Protection of the amine group (e.g., as an acetamide) to favor mono-substitution. |

| Nitration | Ring A | Mixture of p-Nitro and m-Nitro derivatives | Protection of the amine group to favor para-substitution. |

| Halogenation/Nitration | Ring B | Negligible reaction | The ring is highly deactivated towards electrophilic attack. |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework and probing the electronic influence of the nitro and fluoro substituents. A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, supported by 2D techniques, would provide a complete picture of the molecular structure.

The ¹H NMR spectrum of 3-Fluoro-2-nitro-N-phenylaniline is expected to show distinct signals for the protons on both aromatic rings. The chemical shifts are influenced by the electron-withdrawing nitro group, the electronegative fluorine atom, and the N-H group.

Nitro-substituted Ring: The protons on the 3-fluoro-2-nitrophenyl ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the strong deshielding effect of the adjacent nitro group. The fluorine atom will introduce complex splitting patterns (couplings) to the adjacent protons.

N-phenyl Ring: The protons on the unsubstituted phenyl ring would likely appear as a set of multiplets in the range of 6.8 to 7.5 ppm, similar to those in 2-nitrodiphenylamine (B16788).

Amine Proton (N-H): A broad singlet corresponding to the N-H proton is anticipated, likely in the downfield region (9.0-10.0 ppm), indicating significant deshielding due to the formation of a strong intramolecular hydrogen bond with the ortho-nitro group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Values are estimates based on analogous compounds like 2-nitrodiphenylamine and substituted anilines.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key Influences |

| N-H | 9.0 - 10.0 | Broad Singlet (br s) | Intramolecular H-bonding, deshielding |

| H on Nitro-Ring | 7.0 - 8.5 | Doublet of doublets (dd) | Nitro group (deshielding), Fluorine (coupling) |

| H on Phenyl Ring | 6.8 - 7.5 | Multiplets (m) | Standard aromatic region |

The ¹³C NMR spectrum provides a map of the carbon framework. The chemical shifts are highly sensitive to the electronic environment created by the substituents.

C-NO₂ and C-F Carbons: The carbon atom directly attached to the nitro group (C2) would be significantly deshielded, appearing far downfield. The carbon bonded to the fluorine atom (C3) will show a large one-bond C-F coupling constant, a characteristic feature in ¹³C NMR.

Other Aromatic Carbons: The remaining carbon signals for both rings would appear in the typical aromatic region of 110-150 ppm. The specific shifts would be modulated by the electronic effects of the nitro, fluoro, and amino groups.

Table 2: Predicted ¹³C NMR Resonances for this compound (Note: Based on general substituent effects and data from related structures.)

| Carbon Assignment | Predicted Chemical Shift (ppm) | Expected Coupling |

| C-NO₂ | 145 - 155 | Singlet or small coupling |

| C-F | 150 - 160 | Large ¹JCF coupling |

| C-NH | 135 - 145 | Singlet |

| Other Aromatic C | 110 - 135 | C-H and C-F couplings |

¹⁹F NMR is a highly specific technique that focuses solely on the fluorine atom. For this compound, a single resonance is expected. The chemical shift of this signal provides information about the electronic environment around the fluorine atom. It would likely appear as a multiplet due to coupling with the adjacent aromatic protons, providing further confirmation of its position on the ring.

To definitively assign all proton and carbon signals, 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential.

COSY: A ¹H-¹H COSY spectrum would reveal which protons are spin-coupled to each other, confirming the connectivity of protons within each aromatic ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a hydrogen.

The presence of an amine proton donor (N-H) and a nitro group acceptor (O=N-O) in an ortho position strongly favors the formation of an intramolecular hydrogen bond. evitachem.comgoogle.comgoogleapis.com This is a defining structural feature of the 2-nitroaniline (B44862) family. nih.gov This hydrogen bond restricts the rotation of the nitro group and the N-phenyl group, leading to a more planar and rigid conformation. In the ¹H NMR spectrum, this is evidenced by the significant downfield chemical shift of the N-H proton, often beyond 9.0 ppm, as the proton is held in a deshielding environment locked between the oxygen and nitrogen atoms. The rigidity imposed by this bond can also lead to distinct NMR signals for the protons on the N-phenyl ring, which might otherwise be equivalent.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. nih.gov

The IR spectrum of this compound would be dominated by absorptions from the N-H, N-O, and C-F bonds.

N-H Stretch: A sharp absorption band around 3300-3400 cm⁻¹ is expected, corresponding to the N-H stretching vibration. The position of this band is sensitive to the strength of the intramolecular hydrogen bond.

NO₂ Stretches: The nitro group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch (νas) typically around 1500-1550 cm⁻¹ and a symmetric stretch (νs) around 1330-1370 cm⁻¹.

C-F Stretch: A strong absorption band in the region of 1200-1300 cm⁻¹ would be indicative of the C-F bond.

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic rings.

Raman spectroscopy would provide complementary information, particularly for the symmetric nitro stretch and the aromatic ring vibrations.

Table 3: Key Vibrational Frequencies for this compound (Note: Frequencies are based on characteristic values for functional groups found in similar molecules.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| N-H Stretch (H-bonded) | 3300 - 3400 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| NO₂ Asymmetric Stretch | 1500 - 1550 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| NO₂ Symmetric Stretch | 1330 - 1370 | Strong |

| C-F Stretch | 1200 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In aromatic compounds like this compound, the primary electronic transitions observed are typically π → π* and n → π* transitions.

The aniline (B41778) and nitrobenzene (B124822) chromophores are the main contributors to the UV-Vis spectrum of this molecule. The spectrum of aniline shows a strong absorption band around 230 nm and a weaker one around 280 nm, both attributed to π → π* transitions of the benzene (B151609) ring modified by the amino group. The nitro group in nitrobenzene, a strong chromophore, gives rise to a strong π → π* transition around 260 nm and a weaker, broad n → π* transition around 330 nm.

For this compound, the combined effects of the phenylamino (B1219803) group (a strong electron-donating group), the nitro group (a strong electron-withdrawing group), and the fluorine atom (an electron-withdrawing group) on the same aromatic ring are expected to cause significant shifts in the absorption maxima (λ_max). The presence of both a strong donor and a strong acceptor on the aromatic ring will likely lead to a charge-transfer (CT) band, which is often intense and appears at a longer wavelength (a bathochromic or red shift). Theoretical studies on substituted anilines have shown that electron-acceptor groups like the nitro group can lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap and a red-shifted absorption. acs.org For instance, tetranilines substituted with nitro groups have been calculated to exhibit absorption bands around 380 nm. acs.org The fluorine atom's electronic effect and potential for steric hindrance could further modulate these transitions.

Based on the analysis of related compounds, the expected UV-Vis absorption data for this compound in a common solvent like ethanol (B145695) is presented in the table below. It is important to note that these are estimated values.

| Expected Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π* (Benzene Ring) | ~240 - 270 | High |

| n → π* (Nitro Group) | ~330 - 360 | Low to Medium |

| Intramolecular Charge Transfer (CT) | ~380 - 420 | High |

This table presents expected data based on the analysis of related compounds and general spectroscopic principles.

X-ray Crystallography for Solid-State Structure Determination

For this compound, single crystal X-ray diffraction (SC-XRD) would reveal critical details about its molecular geometry. The planarity of the nitro-substituted benzene ring and the torsion angles between this ring, the nitro group, and the N-phenylamino group would be of particular interest. In many nitroaromatic compounds, the nitro group is often twisted out of the plane of the benzene ring due to steric hindrance with adjacent substituents. acs.org In this case, the bulky phenylamino group ortho to the nitro group would likely enforce a significant dihedral angle between the nitro group and the aromatic ring. Similarly, the dihedral angle between the two phenyl rings would also be a key structural parameter.

The crystal packing, or the arrangement of molecules in the crystal lattice, would be governed by a combination of intermolecular forces. Studies on related nitroaromatic compounds have shown that crystal packing is often influenced by π-π stacking interactions and various hydrogen bonds. core.ac.ukresearchgate.net The presence of both hydrogen bond donors (the N-H group) and acceptors (the oxygen atoms of the nitro group) in this compound suggests that hydrogen bonding will play a significant role in its crystal structure.

The solid-state structure of this compound is expected to be stabilized by a network of intermolecular interactions. The N-H group of the secondary amine can act as a hydrogen bond donor to the oxygen atoms of the nitro group of a neighboring molecule, forming N-H···O hydrogen bonds. This type of interaction is a common feature in the crystal structures of nitroanilines. rsc.org

A hypothetical table of key intermolecular interactions for this compound is provided below.

| Type of Interaction | Atoms Involved | Expected Distance (Å) | Significance |

| Hydrogen Bonding | N-H···O(nitro) | ~2.8 - 3.2 | Primary packing motif |

| π-π Stacking | Phenyl Ring ↔ Nitro-phenyl Ring | ~3.3 - 3.8 | Stabilization of crystal lattice |

| Weak Hydrogen Bonding | C-H···O, C-H···F | ~3.0 - 3.5 | Secondary packing interactions |

This table presents expected interactions based on the analysis of related crystal structures.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₂H₉FN₂O₂), the molecular weight is approximately 232.21 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 232. The intensity of this peak for aromatic nitro compounds can vary, but it is generally observable. youtube.com

The fragmentation of this compound would likely proceed through several characteristic pathways for nitroaromatic and diphenylamine (B1679370) compounds. Common fragmentation patterns for nitrobenzenes include the loss of NO₂ (46 Da) and NO (30 Da). youtube.commiamioh.edu The fragmentation of the diphenylamine core could involve cleavage of the C-N bond. The presence of the fluorine atom would also be evident in the mass spectrum, as fragments containing fluorine would have a characteristic mass.

A table of expected major fragment ions in the mass spectrum of this compound is presented below.

| Expected m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 232 | [C₁₂H₉FN₂O₂]⁺˙ (Molecular Ion) | - |

| 215 | [C₁₂H₉FN₂O]⁺ | [O] |

| 202 | [C₁₂H₉FN₂]⁺˙ | [NO] |

| 186 | [C₁₂H₉FN₂]⁺ | [NO₂] |

| 169 | [C₁₂H₉F₂N]⁺ | [C₆H₅] |

| 95 | [C₆H₄F]⁺ | [C₆H₅N₂O₂] |

| 77 | [C₆H₅]⁺ | [C₆H₄FN₂O₂] |

This table presents a hypothetical fragmentation pattern based on the analysis of related compounds.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the molecular structure and properties of aniline (B41778) derivatives. These methods offer a balance between accuracy and computational cost, making them a popular choice for studying complex molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of 2-nitroaniline (B44862), DFT calculations, often using the B3LYP functional with various basis sets, are employed to determine the most stable molecular geometry by optimizing bond lengths, bond angles, and dihedral angles. These calculations provide a detailed three-dimensional representation of the molecule in its lowest energy state. The electronic structure, including the distribution of electron density and molecular orbitals, is also elucidated through these studies. For instance, studies on similar compounds like m-fluoroaniline have utilized DFT to understand their structural and electronic properties. researchgate.netchemrxiv.org

Table 1: Representative Optimized Geometrical Parameters for Aniline Derivatives from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.38 - 1.41 | ||

| C-N (amine) | ~1.40 | ||

| C-N (nitro) | ~1.45 | ||

| N-O | ~1.23 | ||

| C-F | ~1.36 | ||

| C-C-C (aromatic) | 118 - 121 | ||

| C-N-H | ~115 | ||

| O-N-O | ~125 | ||

| C-C-N-H | ~0 or ~180 | ||

| C-C-N-O | ~0 or ~180 |

The presence of the N-phenyl group introduces rotational freedom around the C-N bond, leading to the possibility of different conformers for 3-Fluoro-2-nitro-N-phenylaniline. Computational studies can explore the potential energy surface associated with this rotation to identify the most stable conformations. researchgate.net The relative energies of different conformers are calculated to determine the global minimum energy structure, which is the most likely conformation to be observed. Intramolecular interactions, such as hydrogen bonding between the amine hydrogen and the nitro group oxygen, can play a significant role in stabilizing certain conformations.

A significant application of quantum chemical calculations is the prediction of spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies can be compared with experimental spectra to confirm the molecular structure. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. nih.gov Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in infrared (IR) and Raman spectra. For example, the characteristic stretching frequencies of N-H, C-F, and NO₂ groups can be computationally predicted. nih.govresearchgate.net Discrepancies between calculated and experimental values can often be reconciled by applying scaling factors.

Table 2: Predicted Spectroscopic Parameters for Aniline and Nitrobenzene (B124822) Derivatives

| Spectroscopic Parameter | Functional Group | Predicted Wavenumber (cm⁻¹) | Predicted Chemical Shift (ppm) |

| Vibrational Frequency | N-H stretch (amine) | ~3400 - 3500 | |

| C-F stretch | ~1100 - 1300 | ||

| NO₂ symmetric stretch | ~1330 - 1370 | ||

| NO₂ asymmetric stretch | ~1500 - 1550 | ||

| NMR Chemical Shift | Aromatic Protons | ~6.5 - 8.0 | |

| Aromatic Carbons | ~110 - 150 |

Note: These are typical ranges observed for similar compounds and serve as an illustrative example. Specific calculated values for this compound would require a dedicated computational study.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory.

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energies of these orbitals, calculated using methods like DFT, are crucial indicators of a molecule's reactivity. researchgate.netchemrxiv.org For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the phenyl rings and the amine group, while the LUMO is often a π*-orbital influenced by the electron-withdrawing nitro group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.netchemrxiv.org A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower stability. researchgate.netchemrxiv.org Conversely, a large HOMO-LUMO gap implies high stability and low reactivity. bohrium.com This energy gap is a key factor in determining the molecule's electronic properties and its potential for use in various applications. bohrium.com

Table 3: Representative Frontier Molecular Orbital Energies and Energy Gaps for Nitroaniline Isomers

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 5-nitro-2-fluoroaniline | - | - | 3.874 (DFT) |

| 2-nitro-5-fluoroaniline | - | - | 3.979 (DFT) |

Data from a study on fluoroaniline (B8554772) isomers provides context for the expected range of these values. researchgate.net The specific values for this compound would need to be calculated.

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) are crucial in determining the supramolecular architecture, crystal packing, and physicochemical properties of molecular solids. For this compound, a combination of computational techniques can be employed to visualize and quantify these weak interactions.

Quantum Theory of Atoms In Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to characterize chemical bonding and non-covalent interactions. nih.gov The analysis focuses on identifying bond critical points (BCPs) where the gradient of the electron density is zero. The properties at these points, such as the electron density (ρ(BCP)) and its Laplacian (∇²ρ(BCP)), reveal the nature of the interaction.

Table 1: Interpreting QTAIM Parameters at Bond Critical Points

| QTAIM Parameter | Interpretation for Non-Covalent Interactions |

| Electron Density (ρ(BCP)) | Small values (typically < 0.1 a.u.) indicate weak interactions. The magnitude correlates with the strength of the interaction. |

| Laplacian of Electron Density (∇²ρ(BCP)) | Positive values signify closed-shell interactions, characteristic of hydrogen bonds, van der Waals forces, and halogen bonds. |

| Total Electron Energy Density (H(BCP)) | The sign of H(BCP) can distinguish between purely closed-shell interactions (H(BCP) > 0) and those with some covalent character (H(BCP) < 0). |

| Ellipticity (ε) | Measures the anisotropy of the electron density at the BCP. High ellipticity values in phenyl rings, for example, indicate significant π-character. nih.gov |

For this compound, QTAIM analysis would be expected to reveal intramolecular hydrogen bonds, such as N-H···O between the amine hydrogen and an oxygen of the nitro group, and potentially C-H···F or C-H···O interactions. Intermolecularly, various hydrogen bonds and π-π stacking interactions between the phenyl rings would likely govern the crystal packing. nih.gov

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a complementary computational tool used to visualize and identify non-covalent interactions in real space. protheragen.aijussieu.fr It is based on the relationship between the electron density and its first derivative. A plot of the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density (sign(λ₂)ρ) reveals regions of different interaction types.

In an RDG analysis of this compound, one would expect to observe:

Strong Attractive Interactions (Hydrogen Bonds): These would appear as spikes in the low-density, negative sign(λ₂)ρ region, corresponding to the intramolecular N-H···O hydrogen bond and any intermolecular hydrogen bonds.

Weak Attractive Interactions (van der Waals forces): These would be visualized as a broad, low-density region around zero on the sign(λ₂)ρ axis, indicating the dispersion forces between the phenyl rings.

Strong Repulsive Interactions (Steric Clashes): These would be found in the low-density, positive sign(λ₂)ρ region, likely within the core of the aromatic rings or in areas of significant steric hindrance.

The RDG isosurfaces provide a visually intuitive map of these interactions, with different colors typically used to represent the nature and strength of the NCIs. chemrxiv.orgnih.govchemrxiv.org

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful method for exploring intermolecular interactions in crystal structures. nih.govnih.gov The Hirshfeld surface is constructed by partitioning the crystal electron density into molecular fragments. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify and quantify the different types of intermolecular contacts.

H···H Contacts: Typically, these are the most abundant contacts, representing the van der Waals surfaces of the molecules.

O···H/H···O Contacts: These would be prominent due to the presence of the nitro group and the amine hydrogen, quantifying the hydrogen bonding interactions.

F···H/H···F Contacts: The presence of the fluorine atom would lead to these specific contacts, which can be either attractive or repulsive depending on the geometry.

C···C Contacts: These can indicate the presence of π-π stacking interactions between the aromatic rings. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed summary of these intermolecular contacts, allowing for a direct comparison with related crystal structures.

Reaction Pathway and Transition State Calculations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the formation of this compound.

Elucidation of Reaction Mechanisms and Energy Barriers

The synthesis of this compound typically involves the N-arylation of aniline with a suitable fluoronitrobenzene derivative. bohrium.com Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, identify transition states, and calculate activation energy barriers. researchgate.net

A computational study of the reaction mechanism would involve:

Reactant and Product Optimization: The geometries of the reactants (e.g., aniline and 1,3-difluoro-2-nitrobenzene) and the product (this compound) would be optimized to find their lowest energy conformations.

Transition State Searching: Computational algorithms would be used to locate the transition state structure connecting the reactants and products.

Frequency Analysis: This is performed to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.

The calculated energy difference between the reactants and the transition state provides the activation energy, which is a key determinant of the reaction rate. Such calculations can also help to understand the regioselectivity of the reaction (i.e., why the substitution occurs at a specific position).

Computational Modeling of Catalytic Processes

Many N-arylation reactions are facilitated by transition metal catalysts, such as those based on palladium or nickel. bohrium.comnih.gov Computational modeling can provide significant insights into the catalytic cycle. For a hypothetical nickel-catalyzed synthesis of this compound, computational studies could investigate:

The nature of the active catalyst: Identifying the true catalytic species formed in the reaction mixture.

The elementary steps of the catalytic cycle: This could include oxidative addition, ligand exchange, and reductive elimination.

The role of ligands: Modeling how different ligands affect the efficiency and selectivity of the catalyst.

The energetics of the entire catalytic cycle: Calculating the energy barriers for each step to identify the rate-determining step.

By understanding the mechanism at a molecular level, computational studies can guide the development of more efficient and selective catalysts for the synthesis of substituted diphenylamines and related compounds. nih.govchemistrysteps.com

Applications in Chemical Synthesis and Materials Science Excluding Prohibited Content

Role as a Key Building Block for Complex Organic Molecules

3-Fluoro-2-nitro-N-phenylaniline serves as a valuable intermediate in organic synthesis due to its trifunctional nature. The reactivity of the fluorine atom, the nitro group, and the secondary amine allows for a variety of chemical transformations, making it a key precursor for more complex molecular architectures.

The structure of this compound is primed for the synthesis of more highly substituted aniline (B41778) and diphenylamine (B1679370) derivatives. The fluorine atom at position 3 is activated towards nucleophilic aromatic substitution by the presence of the electron-withdrawing nitro group at the ortho position (position 2). This activation facilitates the displacement of the fluoride (B91410) ion by a range of nucleophiles, allowing for the introduction of new functional groups.

Furthermore, the existing diphenylamine structure can be elaborated through reactions like the Ullmann condensation. This copper-catalyzed reaction is a classic method for forming aryl-nitrogen bonds. sigmaaldrich.com While this compound is itself a product of such a coupling, its functional groups allow it to be a substrate for further C-N or C-O bond-forming reactions to create even more complex triarylamines or related structures. The secondary amine can also be alkylated or acylated to introduce additional diversity.

Table 1: Potential Reactions for Synthesizing Polysubstituted Derivatives

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| Nucleophilic Aromatic Substitution | Nu-H (e.g., ROH, RSH, R₂NH), Base, Heat | 3-substituted-2-nitro-N-phenylanilines |

| Ullmann Condensation | Aryl-halide, Copper catalyst, Base, High-temp. solvent | Triarylamine derivatives |

| N-Alkylation / N-Acylation | Alkyl/Acyl halide, Base | N-substituted-3-fluoro-2-nitro-N-phenylaniline |

A significant application of ortho-substituted anilines is in the synthesis of heterocyclic compounds. The reduction of the nitro group in this compound is a critical step, yielding 3-fluoro-N¹-phenylbenzene-1,2-diamine. This resulting ortho-phenylenediamine derivative is a versatile precursor for various fused heterocyclic systems.

For instance, condensation of this diamine with α-dicarbonyl compounds leads to the formation of quinoxalines. Reaction with carboxylic acids or their derivatives (such as aldehydes or esters) under acidic or thermal conditions can produce substituted benzimidazoles. These heterocyclic cores are prevalent in many areas of chemical science. The synthesis of N,N'-(4-nitro-1,2-phenylene)diamide derivatives from 4-nitro-1,2-phenylenediamine demonstrates a similar reactivity pattern for this class of compounds. researchgate.net

Derivatization for Analytical and Chiral Resolution Methods

The presence of a fluorine atom makes fluorinated compounds particularly useful in modern analytical techniques, especially those involving Nuclear Magnetic Resonance (NMR) spectroscopy.

Fluorine-19 (¹⁹F) NMR is a powerful tool for analysis due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus. In the field of chiral analysis, chiral derivatizing agents (CDAs) containing a fluorine atom are highly valuable. When a chiral analyte reacts with a fluorinated CDA, a pair of diastereomers is formed. These diastereomers exhibit distinct signals in the ¹⁹F NMR spectrum, allowing for the accurate determination of the enantiomeric excess (ee) of the original analyte.

Research has shown that fluorinated 2-formylphenylboronic acids can be used in three-component reactions with chiral sulfinamides and a chiral diol to form diastereomeric esters. bldpharm.comgoogle.com The resulting complexes show well-resolved peaks in both ¹H and ¹⁹F NMR, with the separation in the ¹⁹F NMR spectrum being particularly significant, enabling precise quantification. google.com While direct use of this compound as a CDA has not been documented, its fluorinated structure represents the type of scaffold that is highly sought after for creating new and effective CDAs for ¹⁹F NMR-based enantiopurity analysis.

In analytical biochemistry, the quantification of amino acids is often performed using High-Performance Liquid Chromatography (HPLC) following a pre-column derivatization step. chemscene.combldpharm.com Reagents that react with the amino group to attach a chromophore or fluorophore are essential for sensitive detection.

Activated aryl fluorides, such as 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent) and its modern, more sensitive analogs like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) and 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT), are used for this purpose. savemyexams.com The reaction involves the nucleophilic attack of the amino acid's nitrogen on the electron-deficient aromatic ring, displacing the fluoride ion. The resulting derivatized amino acid is typically highly colored or fluorescent, enabling detection at very low concentrations.

This compound contains the key reactive moiety for such an application: a fluorine atom activated by an ortho-nitro group. This suggests its potential as a derivatizing agent for amino acids and other primary or secondary amines for chromatographic analysis, although specific studies employing this exact compound for this purpose are not prominent in the literature.

Table 2: Common Reagents for Amino Acid Derivatization in Chromatography

| Derivatizing Reagent | Detection Method | Typical Analytes |

|---|---|---|

| o-Phthalaldehyde (OPA) | Fluorescence | Primary Amines/Amino Acids |

| 9-fluorenylmethyl-chloroformate (FMOC) | Fluorescence | Primary & Secondary Amino Acids |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | UV-Vis | Amino Acids |

Potential in Functional Materials Research (Excluding Biological/Pharmaceutical Applications)

The molecular structure of this compound contains motifs that are common in functional organic materials. The diphenylamine core is a well-known component of hole-transporting materials used in organic light-emitting diodes (OLEDs) and perovskite solar cells. Triphenylamine derivatives, which share a similar core structure, are extensively used as electron donors in organic dyes for dye-sensitized solar cells.

The nitro group also offers a handle for further functionalization. It can be reduced to an amine, which can then be used to build polymers or larger conjugated systems. Nitroarenes themselves have been investigated for their nonlinear optical (NLO) properties. Furthermore, nitro-functionalized perylenediimides are used as building blocks for n-type semiconductors in organic electronics. The combination of an electron-donating diphenylamine fragment and an electron-withdrawing nitrophenyl group within the same molecule suggests potential for creating intramolecular charge-transfer dyes or materials with interesting electronic properties. While specific research on this compound in this context is limited, its constituent parts point to its potential as a valuable building block in the synthesis of novel functional materials.

Precursor to Advanced Dyes and Pigments

The molecular architecture of this compound, which incorporates a reactive fluorine atom and a nitro group, positions it as a valuable intermediate in the synthesis of certain classes of dyes. Specifically, its structure is analogous to other fluoronitroanilines that have been successfully employed in the production of nitro-p-phenylenediamines, a category of dyes recognized for their application in hair coloring products. google.comgoogle.com

The key to its utility lies in the nucleophilic aromatic substitution reaction, where the fluorine atom can be displaced by an amine. This reaction is a well-established method for the synthesis of N-substituted nitro-p-phenylenediamines. google.com In a typical synthesis, this compound would be reacted with ammonia (B1221849) or a primary or secondary amine. The fluorine atom, activated by the electron-withdrawing nitro group in the ortho position, serves as a good leaving group, facilitating the formation of a new carbon-nitrogen bond. This process can be carried out under relatively mild conditions and is known to produce high yields of the desired dye. google.com

The resulting nitro-p-phenylenediamine derivatives could exhibit a range of colors, from yellow to brown and even violet, depending on the specific amine used in the substitution reaction. The general synthetic route is depicted below:

General Reaction Scheme for the Synthesis of Nitro-p-phenylenediamines

| Reactant A | Reactant B | Product |

| This compound | Ammonia / Primary or Secondary Amine | N-substituted 2-nitro-1,4-phenylenediamine derivative |

While direct examples of dyes synthesized from this compound are not extensively documented in publicly available literature, the known reactivity of similar compounds provides a strong basis for its potential in creating a diverse palette of dyes. google.comgoogle.com The general class of azo dyes, which are characterized by the -N=N- functional group, are synthesized through diazotization and coupling reactions. nih.gov It is conceivable that derivatives of this compound could be used to create novel azo dyes with specific color and performance properties. nih.gov

Exploration in Opto-Electrical Properties of Derived Materials

The combination of a fluorine atom, a nitro group, and a diphenylamine backbone in this compound suggests that materials derived from it could possess interesting opto-electrical properties. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic structure of organic molecules. This can lead to materials with non-linear optical (NLO) properties, which are of interest for applications in photonics and telecommunications. researchgate.net

The presence of the diphenylamine moiety provides a conjugated π-system that can be further extended through chemical modification. Azo dyes, for instance, are known to exhibit photochromism and can have their electronic absorption spectra tuned by varying the substituents on the aromatic rings. mdpi.com While specific studies on the opto-electrical properties of derivatives of this compound are scarce, the general principles of molecular design for NLO materials and fluorescent dyes can be applied.

For example, the introduction of strong electron-donating groups onto the phenyl rings of a molecule derived from this compound could create a "push-pull" system, which is a common strategy for enhancing NLO activity. The intramolecular charge transfer from the donor to the acceptor (the nitro group) upon excitation with light is a key mechanism for NLO phenomena. researchgate.net

Furthermore, the fluorescence properties of materials are highly dependent on their molecular structure. While many azo compounds are not strongly fluorescent, strategic molecular design can lead to emissive azo dyes. mdpi.com The study of the spectroscopic properties of novel dyes derived from this compound could reveal their potential for applications such as fluorescent probes or in organic light-emitting diodes (OLEDs). researchgate.netmdpi.com

Potential Opto-Electrical Properties of Derived Materials

| Property | Influencing Factors | Potential Applications |

| Non-Linear Optical (NLO) Activity | Presence of electron-withdrawing nitro group and extended π-conjugation. | Photonics, Telecommunications, Optical Switching |

| Fluorescence | Molecular rigidity, nature of substituents, and extent of conjugation. | Fluorescent Probes, Organic Light-Emitting Diodes (OLEDs) |

| Solvatochromism | Changes in solvent polarity affecting the electronic ground and excited states. | Chemical Sensors |

Contribution to Polymer Chemistry (e.g., High Refractive Index Materials)

In the realm of polymer chemistry, materials with a high refractive index are sought after for applications in optical lenses, adhesives for optical devices, and encapsulants for LEDs. google.com The refractive index of a polymer is influenced by the polarizability of its constituent atoms and the packing density of the polymer chains. The incorporation of highly polarizable groups is a common strategy to increase the refractive index of a polymer. google.com

One possible route to utilize this compound in polymer chemistry would be to first convert it into a monomer that can be subsequently polymerized. For example, the amino group could be functionalized with a polymerizable group such as an acrylate (B77674) or a vinyl group. The resulting monomer could then be copolymerized with other monomers to tailor the properties of the final polymer.

While there are no direct reports of the use of this compound in the synthesis of high refractive index polymers, the general principles of polymer design suggest that its derivatives could be explored. The balance between the high polarizability of the aromatic and nitro groups and the low polarizability of the fluorine atom would be a key factor in determining the final optical properties of the polymer.

Future Research Directions and Open Questions

Development of Novel and Sustainable Synthetic Routes

While classical methods like the Ullmann condensation and Buchwald-Hartwig amination provide viable pathways to N-arylated compounds, the development of more sustainable and efficient synthetic strategies for 3-Fluoro-2-nitro-N-phenylaniline is a key research goal. youtube.commdpi.com This includes the exploration of catalyst systems that operate under milder conditions, utilize more environmentally benign solvents, and offer higher yields and selectivity. acs.orgacs.org Chemoenzymatic methods, which employ enzymes for specific transformations, present a promising green alternative to traditional chemical synthesis, potentially reducing the need for high temperatures and harsh reagents. acs.org

Exploration of Catalytic Applications

The structural motifs present in this compound suggest its potential as a ligand or precursor for the development of novel catalysts. N-aryl amines are known to be effective ligands in a variety of catalytic reactions. researchgate.netwjpmr.com The electronic properties of the fluorinated and nitrated phenyl ring could be harnessed to modulate the activity and selectivity of metal catalysts in cross-coupling reactions, hydrogenations, and other important organic transformations. researchgate.netnih.gov

Advanced Mechanistic Studies using Ultrafast Spectroscopy or In Situ Methods

A deeper understanding of the reaction mechanisms involving this compound can be achieved through advanced analytical techniques. Ultrafast transient absorption spectroscopy can provide insights into the electronic dynamics and short-lived intermediates that govern photochemical reactions of nitroaromatic compounds. nih.govsemanticscholar.orgnih.govresearchgate.netnsf.gov In situ spectroscopic methods can be employed to monitor the progress of synthetic reactions in real-time, providing valuable data on reaction kinetics and the influence of various parameters on the reaction outcome.

Design and Synthesis of Derivatives with Tuned Electronic and Steric Properties

The core structure of this compound serves as a versatile scaffold for the design and synthesis of a wide range of derivatives. By systematically modifying the substituents on either of the phenyl rings, it is possible to fine-tune the electronic and steric properties of the molecule. This could lead to the development of compounds with tailored properties for specific applications, such as in the creation of novel dyes, pharmaceuticals, or materials with specific optical or electronic characteristics. nih.gov The synthesis of new diphenylamine (B1679370) derivatives is an active area of research with potential applications in various fields. nih.gov

Integration with Flow Chemistry and Automated Synthesis Paradigms

The principles of flow chemistry can be applied to the synthesis of this compound and its derivatives to enable more efficient, scalable, and safer production. acs.orgmdpi.com Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. mdpi.com The integration of automated synthesis platforms can further accelerate the discovery and optimization of new synthetic routes and the creation of libraries of derivatives for high-throughput screening. acs.org

Q & A

Q. What are the optimal synthetic routes for preparing 3-Fluoro-2-nitro-N-phenylaniline, and how do substituent positions influence reaction efficiency?

Methodological Answer : The synthesis typically involves nitration and fluorination steps. For example:

- Nitration : Introduce the nitro group at the ortho position to the amino group using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Fluorination : Electrophilic fluorination via diazonium salt intermediates (e.g., using NaNO₂/HCl followed by HBF₄) can achieve regioselective fluorine substitution .

Q. Key Considerations :

- Substituent steric effects: The nitro group’s position (ortho vs. para) impacts fluorination yields due to steric hindrance (e.g., lower yields in ortho-substituted analogs) .

- Catalytic optimization: Pd-mediated cross-coupling may improve efficiency for N-phenylation steps .

Table 1 : Comparison of Synthetic Routes

| Route | Reagents | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| A | HNO₃/H₂SO₄, HBF₄ | 65 | ≥95% | |

| B | Pd(OAc)₂, ligand | 78 | ≥98% |

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR confirms fluorine substitution (δ ~ -120 ppm for aromatic F), while ¹H NMR identifies nitro and phenyl group coupling patterns .

- HPLC-MS : Validates purity (≥98%) and molecular weight (e.g., [M+H]⁺ at m/z 247.08) .

- X-ray Crystallography : Resolves structural ambiguities, particularly nitro-group orientation relative to fluorine .

Note : Contaminants like regioisomers (e.g., 4-fluoro analogs) require gradient elution HPLC for separation .

Q. What safety protocols are critical for handling this compound?

Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (S24/25) .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of nitro compound dust (S22) .

- Spill Management : Neutralize with alkaline solutions (e.g., NaHCO₃) to degrade nitro derivatives .

Advanced Research Questions

Q. How does the electronic effect of the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer : The nitro group’s strong electron-withdrawing nature:

Q. Experimental Design :

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer :

- Systematic Validation : Replicate experiments under identical conditions (solvent, temperature, instrument calibration) .

- Cross-Platform Analysis : Compare NMR data across 300 MHz vs. 500 MHz instruments to identify artifacts .

- Case Study : Discrepancies in ¹H NMR δ 7.2–7.4 ppm (phenyl protons) may arise from residual solvents; use DMSO-d₆ drying protocols .

Table 2 : Contradiction Analysis Framework

| Issue | Possible Cause | Resolution |

|---|---|---|

| Split NMR peaks | Dynamic equilibrium (e.g., rotamers) | Variable-temperature NMR |

| HPLC tailing | Column degradation | Replace C18 column; adjust mobile phase pH |

Q. What computational strategies predict the biological activity of this compound derivatives?

Methodological Answer :

- QSAR Modeling : Train models using descriptors like logP, dipole moment, and Fukui indices to predict cytotoxicity .

- Docking Studies : Simulate binding to nitroreductase enzymes (e.g., PDB 1YAH) to assess prodrug potential .

- Validation : Compare computed IC₅₀ values with in vitro assays (e.g., MTT on HeLa cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.